molecular formula C18H17ClN2O2 B585984 3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one CAS No. 1184973-69-0

3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one

Cat. No. B585984
CAS RN: 1184973-69-0
M. Wt: 332.82
InChI Key: DFZLZGAIWJGCIJ-YQUBHJMPSA-N
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Description

The compound “3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one” belongs to a class of compounds known as pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of bifunctional synthetic equivalents with substituted benzimidazoles . The nature of these equivalents determines the reaction conditions . In some cases, Brønsted acidic ionic liquid has been found to be an efficient and recyclable catalyst for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The specific substitutions at various positions on the ring can greatly influence the properties and potential applications of these compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific substitutions on the ring. These reactions often involve the formation or breaking of bonds at the nitrogen atoms or the carbon atoms adjacent to them .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives depend on their specific structure. Factors such as the nature and position of substitutions on the ring, the presence of additional functional groups, and the overall size and shape of the molecule can influence properties such as solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely, depending on their specific structure and the target they interact with. Some pyrimidine derivatives have shown promising biological activity, including antiviral action .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary widely, depending on their specific structure and properties. Some pyrimidine derivatives are used as drugs and have been thoroughly tested for safety, while others may be novel compounds with unknown safety profiles .

Future Directions

The future research directions in the field of pyrimidine derivatives are likely to involve the synthesis of new compounds with novel structures, the exploration of their potential biological activities, and the development of more efficient and sustainable methods for their synthesis .

properties

IUPAC Name

3-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-13-15(9-10-19)18(22)21-11-5-8-16(17(21)20-13)23-12-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZLZGAIWJGCIJ-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(=CC=CN2C1=O)OCC3=CC=CC=C3)C)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one

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